2-Isopropyl-[1,3]oxathiepane
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Overview
Description
2-Isopropyl-[1,3]oxathiepane is a heterocyclic organic compound with the molecular formula C8H16OS and a molecular weight of 160.28 g/mol . It is characterized by a seven-membered ring containing oxygen and sulfur atoms, making it part of the oxathiepane family. This compound is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-[1,3]oxathiepane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with sulfur and oxygen sources under acidic or basic conditions . The reaction temperature and time are critical factors that influence the yield and purity of the final product.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-[1,3]oxathiepane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-oxygen bond.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved sulfur-oxygen bonds, leading to simpler sulfur-containing compounds.
Substitution: Various substituted oxathiepane derivatives.
Scientific Research Applications
2-Isopropyl-[1,3]oxathiepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 2-Isopropyl-[1,3]oxathiepane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-2-oxazoline: Known for its thermoresponsive properties and used in biomedical applications.
2-Isopropylthioxanthone: Used as a photoinitiator in polymer chemistry.
2-Isopropyl-5-methylphenol (Thymol): Known for its antimicrobial properties and used in traditional medicine.
Uniqueness
2-Isopropyl-[1,3]oxathiepane is unique due to its seven-membered ring structure containing both oxygen and sulfur atoms. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
90467-75-7 |
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Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2-propan-2-yl-1,3-oxathiepane |
InChI |
InChI=1S/C8H16OS/c1-7(2)8-9-5-3-4-6-10-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
LZMZQUMKBFLZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCCCCS1 |
Origin of Product |
United States |
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